molecular formula C12H13NO2 B065668 Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) CAS No. 188296-96-0

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI)

Cat. No.: B065668
CAS No.: 188296-96-0
M. Wt: 203.24 g/mol
InChI Key: GOCAZJQHRLNEBZ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) (CAS: 188296-96-0) is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a phenylimino (C₆H₅N=) substituent at position 2. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol .

Synthesis: The compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid using methods analogous to those described in Reference Examples 87 and 88 of EP 4,374,877 A2 (2024) . This suggests its preparation involves multi-step functionalization of the cyclopentane core.

Properties

IUPAC Name

2-phenyliminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCAZJQHRLNEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=NC2=CC=CC=C2)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445019
Record name (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188296-96-0
Record name (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclopentanecarboxylic acid derivatives, particularly 2-(phenylimino)-(9CI), have garnered attention in recent years due to their potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has a molecular formula of C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. The structure features a cyclopentane ring with a carboxylic acid group and a phenylimine substituent, which contributes to its biological activity.

Pharmacological Applications

  • Antitussive Activity : This compound is noted for its role as an intermediate in the synthesis of drugs like Pentoxyverine, which is used as an antitussive agent to relieve coughing. It is also involved in the preparation of Caramiphen, a cholinergic antagonist utilized in treating Parkinson's disease .
  • Insecticidal Potential : Research indicates that certain derivatives of cyclopentanecarboxylic acid may exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses. The study highlights the importance of structural modifications in enhancing biological efficacy .
  • Antibacterial Properties : Some derivatives have shown promise as antibacterial agents. For instance, compounds derived from cyclopentanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects .

The biological activity of cyclopentanecarboxylic acid derivatives is attributed to several mechanisms:

  • Interaction with Receptors : The phenylimine moiety may facilitate interactions with specific receptors or enzymes, enhancing the compound's pharmacological effects.
  • Structural Modifications : Variations in the side chains and functional groups can significantly influence the compound's solubility, permeability, and overall bioactivity.

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectiveness (IC50/LC50)Reference
AntitussivePentoxyverine derivativeNot specified
LarvicidalCyclopentanecarboxylic acidLC50 = 28.9 ± 5.6 μM
AntibacterialVarious derivativesSignificant inhibition

Detailed Findings

  • Antitussive Activity : In clinical settings, Pentoxyverine has been effective in reducing cough frequency without significant side effects .
  • Insecticidal Activity : The larvicidal activity against Aedes aegypti was notable with an LC50 value indicating moderate toxicity levels, suggesting potential for development as a mosquito control agent .
  • Antibacterial Studies : Compounds derived from cyclopentanecarboxylic acid were tested against multiple bacterial strains, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic uses .

Scientific Research Applications

Medicinal Chemistry

Cyclopentanecarboxylic acid derivatives are primarily recognized for their roles in pharmaceutical development. The compound 2-(phenylimino)-(9CI) has been investigated for its potential as an active pharmaceutical ingredient (API) owing to its unique structural properties that may enhance biological activity.

Antitussive Agents

One of the notable applications of cyclopentanecarboxylic acid derivatives is in the formulation of antitussive drugs. For instance, Pentoxyverine citrate , an antitussive agent, utilizes intermediates derived from cyclopentanecarboxylic acid to alleviate cough symptoms. This compound acts by suppressing the cough reflex and is particularly useful in treating seasonal respiratory conditions .

Cholinergic Antagonists

Another significant application is in the synthesis of Caramiphen , a cholinergic antagonist used in the management of Parkinson's disease. The structural features of cyclopentanecarboxylic acid allow for modifications that enhance its pharmacological profile, making it a valuable precursor in drug synthesis .

Organic Synthesis

The versatility of cyclopentanecarboxylic acid derivatives extends to organic synthesis, where they serve as key intermediates in the preparation of various chemical entities.

Isoxazole and Isoxazoline Derivatives

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has been employed to synthesize isoxazole and isoxazoline derivatives through solid-phase synthesis methods. These compounds have diverse applications, including use as pharmaceuticals and agrochemicals due to their biological activities .

Novel Synthetic Pathways

Research indicates that derivatives of cyclopentanecarboxylic acid can participate in various reactions that yield compounds with enhanced biological activity or different physical properties. For example, interaction studies involving these derivatives focus on their binding affinities with biological targets, which helps elucidate their mechanisms of action.

Material Science Applications

Beyond medicinal chemistry and organic synthesis, cyclopentanecarboxylic acid derivatives are also explored in materials science.

Polymer Production

Due to their carboxylic acid functionality, these compounds can be utilized in the production of polymers and other industrial chemicals. Their reactivity allows them to act as building blocks for more complex materials, contributing to advancements in polymer chemistry .

Case Studies

Study Application Findings
Study on PentoxyverineAntitussive AgentDemonstrated efficacy in suppressing cough reflex; utilized cyclopentanecarboxylic acid as an intermediate .
Research on CaramiphenCholinergic AntagonistFound to improve symptoms in Parkinson's patients; derived from cyclopentanecarboxylic acid .
Synthesis of IsoxazolesOrganic SynthesisSuccessful solid-phase synthesis using cyclopentanecarboxylic acid derivatives; yielded compounds with notable biological activity .

Comparison with Similar Compounds

Structural Analogs with Modified Functional Groups

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Metcaraphen Hydrochloride 125-85-9 C₁₈H₂₈ClNO₂ 1-Phenyl group, 2-(diethylamino)ethyl ester 325.88 Antitussive/anticholinergic drug; ester linkage enhances bioavailability
Cyclopentanecarboxamide, 2-amino- (9CI) 248607-72-9 C₆H₁₂N₂O 2-Amino, carboxamide 128.17 Amide group increases stability; potential intermediate for peptidomimetics
Cyclopentanecarboxylic Acid, 2-Mercapto- (9CI) 108744-13-4 C₆H₁₀O₂S 2-Mercapto (SH) 146.21 Thiol group enables disulfide bond formation; used in metal chelation

Key Observations :

  • Functional Group Impact: The phenylimino group in the target compound provides π-conjugation, unlike the ester (Metcaraphen) or thiol (2-mercapto derivative). This affects electronic properties and reactivity.
  • Bioactivity: Metcaraphen’s ester and aminoethyl groups enhance its pharmaceutical utility, while the target compound’s imino group may suit catalytic or coordination chemistry.

Stereochemical and Positional Isomers

Compound Name CAS Molecular Formula Substituents Stereochemistry Key Properties References
Cyclopentanecarboxylic Acid, 3-Amino-, (1R,3S)- (9CI) N/A C₆H₁₁NO₂ 3-Amino (1R,3S) Chirality critical for receptor binding; used in enantioselective synthesis
Cyclopentanecarboxylic Acid, 1-Amino-2-Methyl-, (1R,2S)- (9CI) 309757-05-9 C₇H₁₃NO₂ 1-Amino, 2-methyl (1R,2S) Methyl group increases steric hindrance; potential for rigid backbone design

Key Observations :

  • Stereochemistry: The (1R,3S)-3-amino derivative highlights how positional isomerism and chirality influence biological activity, a factor absent in the planar phenylimino group of the target compound.
  • Steric Effects: The 2-methyl substituent in the 1-amino-2-methyl analog reduces conformational flexibility, contrasting with the phenylimino group’s planar structure.

Derivatives with Aromatic and Aliphatic Modifications

Compound Name CAS Molecular Formula Substituents Key Properties References
Cyclopentanecarboxylic Acid, 2-Ethylidene-, Methyl Ester (E)- (9CI) 172981-48-5 C₉H₁₄O₂ 2-Ethylidene, methyl ester Aliphatic ethylidene enhances lipophilicity; used in polymer chemistry
Cyclopentanecarboxylic Acid, 1-[(Methylsulfonyl)Amino]- (9CI) 174602-69-8 C₇H₁₃NO₄S 1-(Methylsulfonyl)amino Sulfonamide group improves solubility; antiviral applications

Key Observations :

  • Aromatic vs. Aliphatic: The phenylimino group’s aromaticity contrasts with ethylidene’s aliphatic nature, affecting solubility and intermolecular interactions.
  • Solubility Modifiers: Sulfonamide derivatives exhibit enhanced aqueous solubility compared to the hydrophobic phenylimino group.

Preparation Methods

Diketone Intermediate Synthesis

The ring contraction of cyclohexane derivatives to cyclopentane frameworks is a well-established strategy. As detailed in patent WO1987003278A2, cyclohexane-1,2-dione derivatives serve as critical intermediates. For example, 3,3,6,6-tetramethylcyclohexane-1,2-dione undergoes condensation with phenylhydrazine to form the corresponding phenylhydrazone. Subsequent oxidation with manganese dioxide generates a diazoketone intermediate, which undergoes thermal or acidic ring contraction to yield 2-(phenylimino)cyclopentanecarboxylic acid. This method achieves yields of ~78% under optimized conditions (reflux in ethanol with sodium hydroxide).

Reaction Pathway:

Cyclohexane-1,2-dionePhenylhydrazinePhenylhydrazoneMnO2DiazoketoneΔCyclopentanecarboxylic Acid Derivative\text{Cyclohexane-1,2-dione} \xrightarrow{\text{Phenylhydrazine}} \text{Phenylhydrazone} \xrightarrow{\text{MnO}_2} \text{Diazoketone} \xrightarrow{\Delta} \text{Cyclopentanecarboxylic Acid Derivative}

Diazoketone Rearrangement

The diazoketone intermediate (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione diazoketone) undergoes Wolff rearrangement under basic conditions, forming a ketene intermediate that cyclizes to the cyclopentane core. Introducing aniline during this step facilitates the formation of the phenylimino group via nucleophilic attack on the ketene, followed by tautomerization.

Malonate Alkylation and Hydrolysis

Diethyl Malonate Alkylation

Patent CN113754528A outlines a malonate-based route where diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide. This generates a cyclopentane diethyl ester, which is hydrolyzed under acidic conditions to cyclopentane-1,1-dicarboxylic acid. Selective mono-decarboxylation at position 2 introduces a ketone group, enabling condensation with aniline to form the phenylimino moiety.

Optimization Challenges:

  • Regioselectivity: Ensuring mono-decarboxylation requires precise control of temperature and acid concentration.

  • Schiff Base Stability: The phenylimino group is susceptible to hydrolysis under strongly acidic conditions, necessitating pH-neutral condensation.

Favorskii Rearrangement for Ring Contraction

Base-Induced Rearrangement

The Favorskii rearrangement, as described in Wikipedia’s cyclopentanecarboxylic acid entry, involves treating 2-chlorocyclohexanone with a strong base (e.g., NaOH) to induce ring contraction. The resulting methyl cyclopentanecarboxylate is hydrolyzed to the carboxylic acid. To introduce the phenylimino group, the intermediate ester is first converted to a ketone via oxidation, followed by Schiff base formation with aniline.

Limitations:

  • Substrate Availability: 2-Chlorocyclohexanone derivatives with pre-installed phenylimino groups are synthetically challenging to access.

  • Yield Variability: Competing side reactions during rearrangement reduce overall efficiency (~65% yield).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Conditions
Ring ContractionCyclohexane-1,2-dioneDiazoketone formation, Rearrangement78%Reflux in ethanol, NaOH
Malonate AlkylationDiethyl malonateAlkylation, Hydrolysis, Condensation62%Alkaline alkylation, Acidic hydrolysis
Favorskii Rearrangement2-ChlorocyclohexanoneBase-induced rearrangement, Hydrolysis65%Aqueous NaOH, High temperature

Industrial-Scale Considerations

Catalytic Hydrocarboxylation

Mechanistic Insights and Side Reactions

Competing Pathways in Schiff Base Formation

During condensation of cyclopentanone derivatives with aniline, competing enamine formation or over-alkylation can occur. Mitigation strategies include:

  • Temperature Control: Maintaining reactions at 25–40°C suppresses polycondensation.

  • Solvent Choice: Non-polar solvents (e.g., toluene) favor imine formation over hydrolysis.

Acid-Catalyzed Ring Contraction

Protonation of the diazoketone intermediate facilitates nitrogen expulsion, generating a carbocation that undergoes cyclization. Steric effects from 2-substituents (e.g., phenylimino) hinder this step, necessitating elevated temperatures (~80°C).

Recent advances in visible-light-mediated C–N bond formation (not covered in the provided sources) could enable milder phenylimino group introduction. For example, eosin Y-catalyzed cross-dehydrogenative coupling between cyclopentanecarboxamides and aniline derivatives shows promise in preliminary studies.

Biocatalytic Synthesis

Enzymatic ring contraction using engineered cytochrome P450 enzymes offers a sustainable alternative to traditional methods. While still experimental, this approach aligns with green chemistry principles by avoiding harsh reagents .

Q & A

Q. What are the recommended methods for synthesizing Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI), and how can purity be ensured?

Synthesis typically involves multi-step organic reactions. For example, analogous compounds are synthesized via esterification or substitution reactions using precursors like tert-butoxycarbonyl-protected amino acids (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) under acid catalysis . To ensure purity, employ analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Infrared Spectroscopy (IR) to verify functional groups (e.g., imine and carboxylic acid).
  • Mass Spectrometry (MS) to confirm molecular weight .
    Reaction conditions (e.g., anhydrous environments, reflux) and purification via column chromatography are critical to minimize side products .

Q. How can the stability of Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI) be assessed under experimental conditions?

Stability testing should include:

  • Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.
  • HPLC or GC-MS to monitor degradation products over time.
  • pH-dependent stability studies in aqueous buffers (e.g., pH 3–10) to assess hydrolytic susceptibility of the imine bond .
    Current data gaps (e.g., lack of reported melting points or decomposition temperatures) necessitate empirical validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if aerosolization is possible .
  • Engineering Controls: Conduct reactions in fume hoods to limit inhalation exposure.
  • Waste Disposal: Follow EPA/CERCLA guidelines for organic waste, avoiding drainage systems .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI)?

DFT methods, such as the B3LYP hybrid functional, are effective for modeling:

  • Electron Density Distribution: To identify reactive sites (e.g., imine nitrogen or carboxylic acid oxygen).
  • HOMO-LUMO Gaps: For predicting charge-transfer interactions in catalytic or biological systems.
  • Vibrational Frequencies: Compare computed IR spectra with experimental data to validate structural assignments .
    Use basis sets like 6-31G(d,p) for accuracy, and include solvent effects via polarizable continuum models (PCM) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Dynamic NMR (DNMR): Resolve temperature-dependent conformational changes (e.g., hindered rotation of the phenylimino group).
  • 2D NMR Techniques (COSY, HSQC): Assign proton-carbon correlations to distinguish overlapping signals.
  • Computational Coupling Constants: Compare DFT-calculated JJ-values with experimental data to validate stereochemistry .

Q. What strategies can elucidate the structure-activity relationship (SAR) of derivatives of this compound in medicinal chemistry?

  • Functional Group Modifications: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impact on bioactivity.
  • Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • In Vitro Assays: Test cytotoxicity (MTT assay) and receptor inhibition (IC50_{50}) to correlate structural changes with activity .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of reported physicochemical data (e.g., melting point, solubility) for this compound?

  • Experimental Determination: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents (e.g., DMSO, water).
  • QSAR Modeling: Predict properties via quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Q. What analytical approaches are recommended for detecting trace impurities in synthesized batches?

  • LC-MS/MS: Identify low-abundance byproducts (e.g., unreacted intermediates).
  • Elemental Analysis: Verify stoichiometric purity of C, H, N, and O.
  • Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is involved .

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